(R)-2-Oleamidopropanoic acid
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Overview
Description
®-2-Oleamidopropanoic acid is an organic compound that belongs to the class of fatty acid derivatives It is characterized by the presence of an amide group attached to a propanoic acid backbone, with an oleic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Oleamidopropanoic acid typically involves the amidation of oleic acid with ®-2-aminopropanoic acid. The reaction is usually carried out under mild conditions to prevent the degradation of the oleic acid moiety. A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of ®-2-Oleamidopropanoic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: ®-2-Oleamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The oleic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Acid chlorides or anhydrides are often used for esterification, while amines are used for amidation.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines.
Substitution: Esters, secondary amides.
Scientific Research Applications
®-2-Oleamidopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the interactions of fatty acid derivatives with biological membranes.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Oleamidopropanoic acid involves its interaction with cellular membranes and proteins. The oleic acid moiety allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The amide group can form hydrogen bonds with protein residues, influencing protein function and signaling pathways.
Comparison with Similar Compounds
(S)-2-Oleamidopropanoic acid: The enantiomer of ®-2-Oleamidopropanoic acid, with similar chemical properties but different biological activity.
Oleic acid: A simple fatty acid without the amide group, used in various industrial and biological applications.
N-Oleoyl glycine: Another fatty acid derivative with an amide group, used in the study of lipid signaling pathways.
Uniqueness: ®-2-Oleamidopropanoic acid is unique due to its specific stereochemistry, which can influence its interaction with biological systems. Its combination of a fatty acid moiety with an amide group provides a versatile platform for studying lipid-protein interactions and developing novel applications in medicine and industry.
Properties
IUPAC Name |
(2R)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQZBIVWDKADIA-OEIFXAAASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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